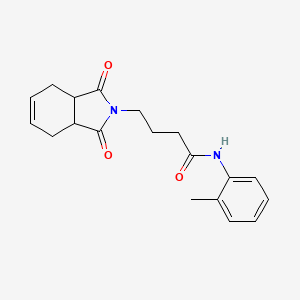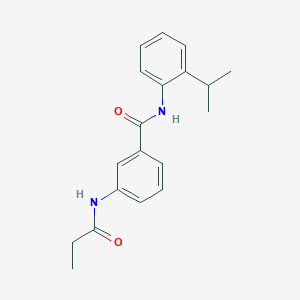![molecular formula C16H25NO3S B5328827 N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5328827.png)
N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide, also known as BMS-986001, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. The compound is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression.
Mécanisme D'action
N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide exerts its pharmacological effects by selectively binding to the bromodomain of BET proteins, thereby inhibiting their interaction with acetylated histones and transcription factors. This leads to the suppression of gene expression, particularly of genes involved in cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific disease or condition being targeted. In cancer, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In inflammatory disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In cardiovascular diseases, the compound has been shown to improve cardiac function by reducing fibrosis and hypertrophy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide in lab experiments include its selectivity for BET proteins, its potency, and its ability to penetrate cell membranes. However, the limitations of using this compound include its relatively short half-life, which may require frequent dosing, and its potential for off-target effects.
Orientations Futures
There are several potential future directions for the development of N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide. One area of interest is the use of the compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another potential direction is the development of more potent and selective BET inhibitors, which may have improved therapeutic outcomes. Finally, the use of this compound in clinical trials for various diseases is an important future direction, which may provide valuable insights into its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with tert-butylamine to form N-(tert-butyl)-4-chloro-3-nitrobenzamide. This compound is then reacted with 3-methylbutylsulfonyl chloride to yield this compound.
Applications De Recherche Scientifique
N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and cardiovascular diseases. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the BET proteins, which are involved in the regulation of oncogenes. This compound has also demonstrated anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines. In addition, the compound has been shown to improve cardiac function in animal models of heart failure.
Propriétés
IUPAC Name |
N-tert-butyl-2-(3-methylbutylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-12(2)10-11-21(19,20)14-9-7-6-8-13(14)15(18)17-16(3,4)5/h6-9,12H,10-11H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWIKQOWKKEXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide](/img/structure/B5328752.png)
![5-methyl-7-(1H-pyrazol-5-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5328754.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328764.png)
![diethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B5328770.png)
![allyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5328773.png)
![3-[(2-thienylcarbonyl)amino]phenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate](/img/structure/B5328774.png)
![1-acetyl-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5328775.png)
![7-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B5328778.png)


![3-[3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]acrylic acid](/img/structure/B5328811.png)
![3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5328819.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328835.png)
